molecular formula C16H14FN5O B4499214 N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4499214
M. Wt: 311.31 g/mol
InChI Key: CNPFEBHTWZLIAI-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure, which combines a fluorophenyl group, an ethyl linker, and a tetrazole ring attached to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, followed by the introduction of the fluorophenyl group and the benzamide moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Coupling with Benzamide: The final step involves coupling the tetrazole and fluorophenyl intermediates with a benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The fluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides: These compounds share the tetrazole and fluorophenyl moieties but differ in the substituents attached to the tetrazole ring.

    5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides: These compounds have a similar aromatic structure but contain a thiadiazole ring instead of a tetrazole ring.

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of a tetrazole ring, a fluorophenyl group, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : C18H22FN5
Molecular Weight : 329.4 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C1=CC=C(C=C1)N2C=NN=N2)C2=CC=C(C=C2)F

The biological activity of this compound can be attributed to its interaction with various molecular targets. The tetrazole ring is known for its ability to stabilize negative charges through electron delocalization, which facilitates interactions with biological receptors. This property allows the compound to mimic carboxylic acids, enhancing its bioactivity in medicinal applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds bearing the tetrazole moiety. For instance, similar tetrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 0.08 µM against HT-29 cells, outperforming established chemotherapeutics like sorafenib (IC50 = 3.61 µM) and PAC-1 (IC50 = 1.36 µM) . This suggests that this compound may exhibit comparable or superior antitumor activity.

Pain Management

The compound has also been explored for its analgesic properties. Research indicates that tetrazole derivatives can modulate pain pathways effectively. For example, a patent describes the use of tetrazole-based compounds for treating pain and inflammation, suggesting a potential application of this compound in pain management therapies .

Case Studies and Research Findings

Study Findings Reference
Antitumor EvaluationExhibited IC50 values significantly lower than sorafenib in multiple cancer cell lines
Analgesic PropertiesDemonstrated efficacy in pain modulation through tetrazole derivatives
Mechanistic InsightsStabilizes negative charges facilitating receptor interactions

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c17-14-5-1-12(2-6-14)9-10-18-16(23)13-3-7-15(8-4-13)22-11-19-20-21-22/h1-8,11H,9-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPFEBHTWZLIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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